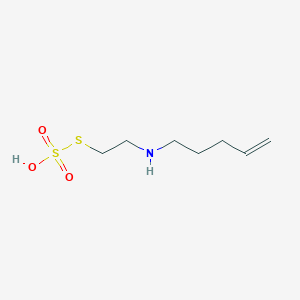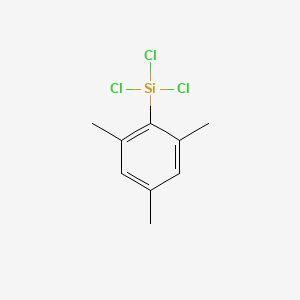
Mesityltrichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesityltrichlorosilane, also known as trichloro(mesityl)silane, is an organosilicon compound with the chemical formula C_9H_11Cl_3Si. It is a colorless liquid with a sharp odor, similar to that of hydrochloric acid. This compound is primarily used as a precursor for various silicon-based materials and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesityltrichlorosilane is typically synthesized through the direct reaction of mesitylene (1,3,5-trimethylbenzene) with trichlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of mesitylene followed by a reaction with silicon tetrachloride. This process is usually conducted at elevated temperatures and in the presence of a catalyst to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: Mesityltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form mesitylsilanetriol and hydrochloric acid.
Alcoholysis: Reacts with alcohols to produce mesitylsiloxanes and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form mesitylsilane.
Common Reagents and Conditions:
Hydrolysis: Water, typically under ambient conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often under reflux conditions.
Reduction: Alkali metals like sodium or potassium, usually in an inert atmosphere.
Major Products:
Hydrolysis: Mesitylsilanetriol and hydrochloric acid.
Alcoholysis: Mesitylsiloxanes and hydrochloric acid.
Reduction: Mesitylsilane and corresponding metal chlorides.
Scientific Research Applications
Mesityltrichlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various silicon-based materials and polymers.
Biology: Employed in the modification of surfaces to create hydrophobic coatings.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable silicon-based compounds.
Industry: Utilized in the production of silicone resins, adhesives, and sealants.
Mechanism of Action
The mechanism of action of mesityltrichlorosilane involves its reactivity with nucleophiles, such as water and alcohols. The compound undergoes hydrolysis or alcoholysis, leading to the formation of silanol or siloxane groups. These reactions are facilitated by the presence of the highly electronegative chlorine atoms, which make the silicon atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Methyltrichlorosilane (CH_3SiCl_3): Used in the production of silicone polymers.
Phenyltrichlorosilane (C_6H_5SiCl_3): Employed in the synthesis of phenyl-substituted siloxanes.
Vinyltrichlorosilane (CH_2=CHSiCl_3): Utilized in the production of vinyl-functionalized silicones.
Properties
CAS No. |
17902-75-9 |
|---|---|
Molecular Formula |
C9H11Cl3Si |
Molecular Weight |
253.6 g/mol |
IUPAC Name |
trichloro-(2,4,6-trimethylphenyl)silane |
InChI |
InChI=1S/C9H11Cl3Si/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3 |
InChI Key |
DNKIGCMPHGFTRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](Cl)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


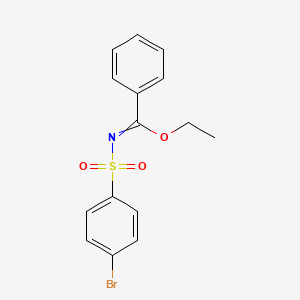
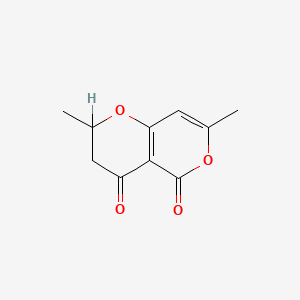
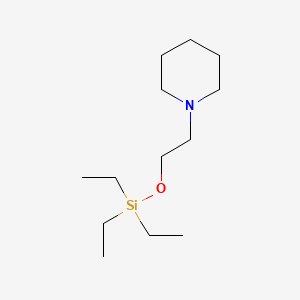
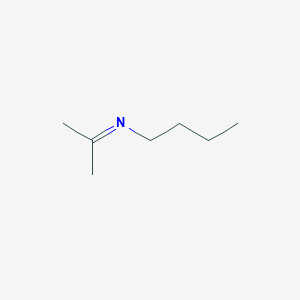
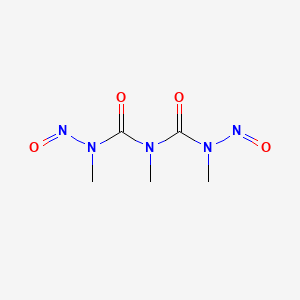
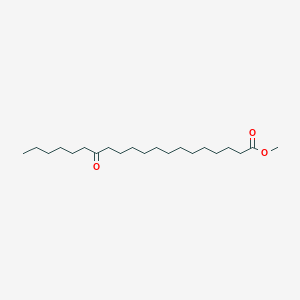
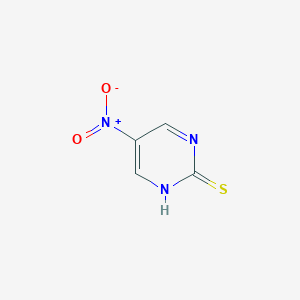
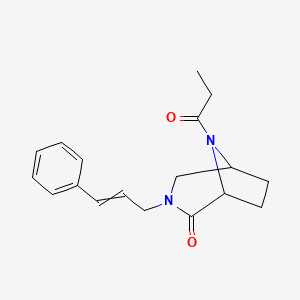

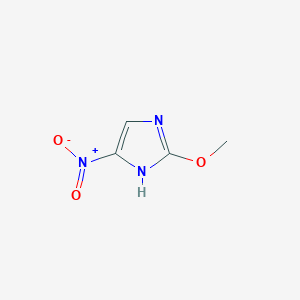


![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)
